Fmoc-MeAdod(2)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

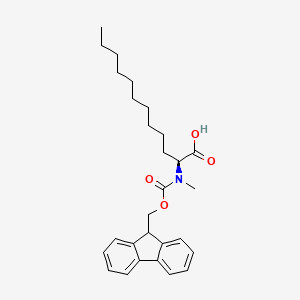

“Fmoc-MeAdod(2)-OH” is likely a derivative of Fmoc-modified amino acids or short peptides. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids or short peptides typically involves Fmoc solid-phase peptide synthesis . This method is applicable for the most common type of synthesis, where Fmoc is used as the protective group and piperidine as the deprotecting agent . A simple RP-HPLC method based on an internal standard is proposed to determine the resin loading in solid-phase peptide synthesis . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids or short peptides is characterized by the presence of the Fmoc group, which contributes to their inherent hydrophobicity and aromaticity . The self-assembly of these molecules refers to a variety of non-covalent interactions, including hydrogen bonding, hydrophobic, aromatic interactions, and in some cases, electrostatic interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-modified amino acids or short peptides typically include the stepwise addition of N-protected amino acid to the amino group on a growing peptide chain immobilized on a solid support . Once the desired peptide chain length is reached, the crude peptide is cleaved from the resin while simultaneously removing all protecting groups using a suitable reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids or short peptides are largely determined by the Fmoc group. This group imparts hydrophobicity and aromaticity to these molecules, enabling them to self-assemble and form diverse nanostructures .Wissenschaftliche Forschungsanwendungen

Nanoassembly and Material Development

The use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks has gained prominence in the development of biomedical materials. Nanoassemblies formed by Fmoc-decorated amino acids have showcased significant potential in antibacterial and anti-inflammatory applications. Notably, composite materials integrating these nanoassemblies have demonstrated the ability to inhibit bacterial growth without compromising mammalian cell viability. The low dosage requirement for antibacterial activity ensures that the integration of nanoassemblies does not detrimentally affect the mechanical and optical properties of these materials, underscoring their promise for biomedical applications (Schnaider et al., 2019).

Functional Material Fabrication

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group are known for their remarkable self-assembly capabilities, which are largely attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety. These characteristics facilitate the association of building blocks, making Fmoc-modified biomolecules versatile candidates for various applications. The use of Fmoc-modified amino acids and peptides spans a diverse range of fields, encompassing cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. This versatility stems from the unique properties of the Fmoc moiety and the self-organizing nature of the modified biomolecules, highlighting their significant potential in the development of functional materials (Tao et al., 2016).

Biomedical Applications

Supramolecular hydrogels based on Fmoc-functionalized amino acids have emerged as a novel class of materials, particularly notable for their biocompatible and biodegradable properties. These materials, such as FMOC-Lys(FMOC)-OH, have been recognized for their weak antimicrobial properties. The inclusion of FMOC-Lys(FMOC)-OH in supramolecular gels, especially when combined with colloidal and ionic silver mixtures, has shown promising results in enhancing antimicrobial activity. The gels' characteristics and their interactions with various substances, such as silver mixtures, have been extensively characterized through techniques like Fourier-Transform Infrared, UV-vis, and fluorescence spectroscopy, as well as dynamic light scattering and scanning electron microscopy. These insights contribute significantly to our understanding of the biomedical potential of these gels (Croitoriu et al., 2021).

Wirkmechanismus

Target of Action

Fmoc-modified amino acids and peptides are known for their self-assembly features . They have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mode of Action

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-modified amino acids and peptides can form unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Result of Action

The self-assembly of Fmoc-modified amino acids and peptides can result in structures with various functionalities, which can be used in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Zukünftige Richtungen

The future directions in the field of Fmoc-modified amino acids or short peptides involve making the synthesis process more sustainable. This includes reducing solvent consumption and adopting greener solvents . Additionally, there is ongoing research to develop simple and general methodologies for the synthesis of peptide thioester surrogates .

Eigenschaften

IUPAC Name |

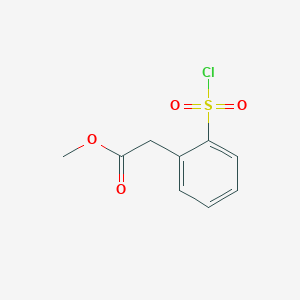

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYFTMCAJRSNF-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)

![4-[[(2-Chloroacetyl)amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640479.png)

![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)